Documented High-Yield Synthesis Provides an Efficient Entry Point for Lead Generation
A scalable synthetic route to the core 8-oxa-2,11-diazaspiro[5.6]dodecane scaffold, for which this compound is the direct precursor, has been described. Patent CN105646532A details a seven-step synthesis from 1-N-Boc-3-cyanopiperidine, with a key cyclization step proceeding with a 70% yield [1]. This demonstrated synthetic efficiency provides a quantifiable advantage for procurement and scale-up over analogs where no industrially feasible route has been disclosed. The patent itself notes that prior to this invention, no industrializable synthesis for this class of spiro compound existed [1].
| Evidence Dimension | Key Cyclization Step Yield |
|---|---|
| Target Compound Data | 70% (for the immediate precursor to the target compound class) |
| Comparator Or Baseline | Undisclosed yields for alternative spirocyclization strategies, with the patent explicitly noting the absence of a prior industrializable route as a key technical problem being solved [1]. |
| Quantified Difference | A 70% yield for the critical step forming the spirocyclic core, representing a practical and demonstated route where none previously existed. |
| Conditions | Cyclization of compound 7 using potassium tert-butoxide in tetrahydrofuran, as outlined in CN105646532A [1]. |
Why This Matters
A proven, high-yielding synthetic route reduces the risk of procurement delays and ensures a reliable, scalable supply of the building block for drug discovery campaigns.
- [1] Zhang, G. et al. (2016). CN Patent No. CN105646532A. Synthesis method of 2-tertbutyloxycarbonyl-10-carbonyl-8-oxo-2,11-diazaspiro[5.6]dodecane. View Source
